molecular formula C8Br4F4 B14508301 2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64726-07-4

2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14508301
CAS No.: 64726-07-4
M. Wt: 491.69 g/mol
InChI Key: APHRQEOFPORHAB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a bicyclic octatriene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions. The starting materials often include fluorinated and brominated precursors, which undergo a series of halogenation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated and brominated oxides, while reduction can produce partially or fully dehalogenated derivatives.

Scientific Research Applications

2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrabromo-p-xylene
  • 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-
  • 1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene

Uniqueness

2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific arrangement of bromine and fluorine atoms on a bicyclic octatriene structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

64726-07-4

Molecular Formula

C8Br4F4

Molecular Weight

491.69 g/mol

IUPAC Name

2,3,4,5-tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C8Br4F4/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14

InChI Key

APHRQEOFPORHAB-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(C2(F)F)(F)F

Origin of Product

United States

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